Product packaging for (R)-Butane-1,2-diamine(Cat. No.:)

(R)-Butane-1,2-diamine

Cat. No.: B13504652
M. Wt: 88.15 g/mol
InChI Key: ULEAQRIQMIQDPJ-SCSAIBSYSA-N
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Description

(R)-Butane-1,2-diamine is an enantiomerically pure terminal 1,2-diamine that serves as a valuable chiral building block in organic synthesis and pharmaceutical research. Compounds incorporating this chiral diamine functionality attract significant attention from various scientific areas due to their role in creating nitrogen-containing macrocycles and, most importantly, as chiral ligands and auxiliaries in catalytic asymmetric transformations . The terminal 1,2-diamine structure is a key feature in many pharmacological agents and synthetic intermediates, making this compound a versatile precursor . Researchers utilize this and similar diamines to develop novel compounds with potential biological activities, including antitumor agents and inhibitors . This product is intended for chemical synthesis and research applications in a laboratory setting. It is supplied For Research Use Only. Not for human, veterinary, or household use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H12N2 B13504652 (R)-Butane-1,2-diamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H12N2

Molecular Weight

88.15 g/mol

IUPAC Name

(2R)-butane-1,2-diamine

InChI

InChI=1S/C4H12N2/c1-2-4(6)3-5/h4H,2-3,5-6H2,1H3/t4-/m1/s1

InChI Key

ULEAQRIQMIQDPJ-SCSAIBSYSA-N

Isomeric SMILES

CC[C@H](CN)N

Canonical SMILES

CCC(CN)N

Origin of Product

United States

Synthetic Methodologies for R Butane 1,2 Diamine and Enantiomerically Enriched Analogs

Enantioselective and Diastereoselective Synthesis Approaches

Asymmetric hydrogenation is a powerful and atom-economical method for producing chiral molecules. scholaris.caacs.org This approach typically involves the reduction of prochiral unsaturated substrates like imines, enamines, or N-heteroaromatic compounds using a chiral catalyst. acs.org Transition metals such as ruthenium (Ru), rhodium (Rh), and iridium (Ir), complexed with chiral ligands, are frequently employed to achieve high enantioselectivity. ajchem-b.com

While the direct asymmetric hydrogenation to form chiral 1,2-diamines remains a developing area, significant progress has been made. scholaris.ca For instance, the hydrogenation of N-containing heterocyclic compounds, such as pyrazinium salts and quinoxalines, using iridium or ruthenium catalysts can yield chiral 1,2-diamines. rsc.org Zhou and co-workers demonstrated the asymmetric hydrogenation of 3-substituted pyrazinium salts using an Ir-catalyst with the (R,SP)-Josiphos ligand, achieving up to 92% enantiomeric excess (ee). rsc.org Similarly, ruthenium complexes featuring chiral diamine ligands, like those developed by Noyori, are highly effective for the stereoselective reduction of ketones and imines. ajchem-b.compnas.org The diastereoselective reduction of (R)-N-(tert-butanesulfinyl)ketimines via ruthenium-catalyzed asymmetric transfer hydrogenation is another effective route to highly enriched α-branched primary amines. researchgate.net

Table 1: Examples of Asymmetric Hydrogenation for Chiral Amine/Diamine Synthesis

Substrate Type Catalyst System Product Type Enantiomeric Excess (ee) Reference
N-Alkyl Imines Ir/(S,S)-f-Binaphane Chiral Amines Up to 90% acs.org
Aromatic Ketones Ru(II) with Chiral Diamine Ligand Chiral Alcohols (Amine Precursors) 98-99.5% ajchem-b.com
3-Substituted Pyrazinium Salts Ir/(R,SP)-Josiphos Chiral Piperazines (Diamine derivatives) Up to 92% rsc.org
N-Phosphinoylimines Iridium Tridentate Catalyst Chiral Amines Up to 99% ajchem-b.com

Another synthetic strategy involves the modification of readily available, simple diamines. A modular approach using palladium-catalyzed N-arylation reactions can convert inexpensive 1,2-diaminoethane (DAE) into various mono- or di-substituted chiral diamine derivatives. sci-hub.se This method allows for the construction of C2-symmetric and unsymmetric diamines by controlling the stoichiometry and reaction conditions. sci-hub.se Similarly, new C2-symmetrical chiral diamines have been prepared from (2R, 3R)-(+)-tartaric acid, where the key step involves the displacement of mesylate groups with sodium azide (B81097), followed by reduction to the diamine. nih.gov

The direct formation of one or two carbon-nitrogen (C-N) bonds on a carbon skeleton is a fundamental approach to diamine synthesis. acs.orgnih.gov Key methods include the diamination of alkenes and the hydroamination of allylic amines.

The copper-catalyzed hydroamination of γ-substituted allylic pivalamides provides a highly regio- and enantioselective route to 1,2-diamine derivatives. nih.gov The use of an N-pivaloyl protecting group was found to be crucial for the reaction's success, leading to products with high enantioselectivity (e.g., 98:2 er). nih.gov Another powerful method is the diamination of alkenes. nih.gov For example, a rhodium(III)-catalyzed aziridination of an alkene, followed by in-situ ring-opening with an amine nucleophile, gives direct access to vicinal diamines. organic-chemistry.org

Building the carbon backbone of the diamine through carbon-carbon (C-C) bond formation offers an alternative synthetic design. acs.orgnih.gov Common strategies include aza-pinacol (imine-imine) couplings and aza-Mannich reactions. nih.gov While traditional aza-pinacol couplings often result in symmetrical diamines from the homocoupling of a single imine, recent advances in photoredox catalysis have enabled cross-selective couplings to produce unsymmetrical diamines. acs.orgnih.gov

A redox-neutral, enantioselective coupling between N-arylaminomethanes and N-sulfonyl aldimines has been achieved using a combination of a chiral phosphonium (B103445) catalyst and a transition-metal photosensitizer under visible light. organic-chemistry.org Furthermore, the samarium diiodide-mediated reductive homocoupling of aromatic N-tert-butanesulfinyl imines is an efficient method for the stereoselective synthesis of C2-symmetrical vicinal diamines. kyoto-u.ac.jp

The ring-opening of strained heterocyclic precursors is one of the most efficient and widely used strategies for synthesizing chiral 1,2-diamines.

Aziridines: The catalytic aminolysis of meso-aziridines is a particularly effective method for obtaining chiral 1,2-diamines. rsc.org Various catalysts, including those based on chromium, titanium, and magnesium, have been employed for the ring-opening of meso-aziridines with nucleophiles like trimethylsilyl (B98337) azide or anilines, yielding diamine precursors with high enantioselectivity (up to 95% ee). rsc.org The resulting β-azido amines can be easily reduced to the corresponding 1,2-diamines. rsc.org Another approach involves activating non-activated aziridines with trimethylsilyl iodide (TMSI), which forms an aziridinium (B1262131) ion that is subsequently opened by a nucleophile to afford enantiopure diamines. researchgate.net Alkylative ring-opening using organometallic reagents like Grignards in the presence of copper catalysts has also been reported. thieme-connect.com

Imidazolines: Chiral imidazolines serve as valuable precursors to 1,2-diamines. chinesechemsoc.org They can be synthesized through methods like the rare-earth metal-catalyzed enantioselective addition/hydroamidination of nitriles to allylamines. chinesechemsoc.org The resulting chiral imidazoline (B1206853) can then be converted to the corresponding chiral diamine, for example, through hydrolysis under basic conditions. chinesechemsoc.org Reductive ring-opening of 2-imidazolines using reagents like sodium cyanoborohydride (NaCNBH₃) can also yield N,N'-disubstituted ethylenediamines. chemicalbook.com It is important to note that racemization of chiral imidazolines can occur under strong basic conditions, particularly when the ring nitrogen is unsubstituted. acs.org

Table 2: Synthesis of Chiral Diamines via Ring-Opening of Aziridines

Aziridine Type Nucleophile Catalyst/Reagent Product Type Yield / Enantiomeric Excess (ee) Reference
meso-Aziridine Trimethylsilyl azide Chiral Cr(III) complex β-Azido amine 73–95% yield, 83–94% ee rsc.org
N-Aryl meso-aziridine Anilines Ti(OtBu)₄ / (R)-binol N,N'-Diaryl-1,2-diamine Efficient synthesis rsc.org
N-(Picolinoyl)aziridine Aniline Mg(OTf)₂ / N,N'-dioxide Chiral Diamine 97% yield, 95% ee rsc.org
(1'-phenylethyl)aziridine Amine (via Iodide) Trimethylsilyl iodide (TMSI) Enantiopure Diamine Good method researchgate.net
N-Activated Aziridine Grignard Reagents Methyl triflate, CuI Acyclic Amines 44-90% yield thieme-connect.com

Reductive amination is a versatile two-step process for amine synthesis, which involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, followed by reduction. d-nb.infomasterorganicchemistry.com To synthesize a 1,2-diamine like (R)-butane-1,2-diamine, one could theoretically start from an α-amino ketone or a 1,2-dicarbonyl compound.

Recent advancements include biocatalytic approaches. Amine dehydrogenases (AmDHs) have been shown to be effective for the reductive amination of ketones to produce short-chain chiral amines and amino alcohols with high conversion and enantioselectivity. frontiersin.org For example, MsmeAmDH was used for the synthesis of (S)-butan-2-amine with 93.6% ee and (S)-3-aminobutan-1-ol with 99.5% ee. frontiersin.org Additionally, iron-catalyzed reductive amination of ketones and aldehydes using aqueous ammonia (B1221849) and hydrogen gas presents a sustainable method for producing primary amines. d-nb.info

Resolution of Racemic Mixtures via Chiral Salts

The classical method for obtaining enantiomerically pure amines involves the resolution of a racemic mixture through the formation of diastereomeric salts with a chiral resolving agent. This technique leverages the different physical properties, such as solubility, of the resulting diastereomeric salts, allowing for their separation by fractional crystallization. google.comlibretexts.org

A common and effective class of resolving agents for amines are chiral carboxylic acids, with tartaric acid and its derivatives being widely employed due to their availability and effectiveness. google.comgavinpublishers.com For the resolution of racemic diamines, derivatives of tartaric acid, such as dibenzoyltartaric acid, have proven to be particularly successful. For instance, the resolution of racemic 2,3-diaminobutane-1,4-diol (B12970895) has been achieved with (R,R)-dibenzoyl tartaric acid, affording the (2S,3S)-enantiomer with an impressive enantiomeric excess (ee) of 98%. This highlights the potential of this resolving agent for separating stereoisomers of similar diamine structures.

The general process involves dissolving the racemic diamine and the chiral acid in a suitable solvent system, often a mixture like ethanol/water, to facilitate the formation of the diastereomeric salts. One of the diastereomeric salts will be less soluble and will preferentially crystallize out of the solution. This crystalline salt can then be isolated by filtration. The desired enantiomer of the diamine is subsequently recovered by treating the diastereomeric salt with a base to neutralize the chiral acid. The choice of solvent, temperature, and stoichiometry of the resolving agent are crucial parameters that need to be optimized to maximize both the yield and the enantiomeric excess of the desired enantiomer. science.gov

Table 1: Examples of Chiral Salt Resolution of Diamines

Racemic DiamineChiral Resolving AgentSolventEnantiomeric Excess (ee)Reference
2,3-Diaminobutane-1,4-diol(R,R)-Dibenzoyl tartaric acidEthanol/water (9:1)98%
1-Methyl-2-phenyl-ethylamine(S,S)-Tartaric Acid (0.5 eq)Isopropyl alcohol83.5-89.1% gavinpublishers.com

Development of Novel Synthetic Pathways and Catalytic Systems

While classical resolution is a robust method, it is inherently limited to a theoretical maximum yield of 50% for the desired enantiomer from a racemic mixture. Modern synthetic chemistry has focused on developing more atom-economical and efficient catalytic methods to produce enantiomerically enriched compounds directly.

Cascade Reactions for Vicinal Diamine Formation

The asymmetric synthesis of vicinal diamines can be achieved through cascade reactions that create two new carbon-nitrogen bonds or a carbon-carbon and a carbon-nitrogen bond with high stereocontrol. One notable example involves an enantioselective three-component radical reaction. This method utilizes dual photoredox and chiral Brønsted acid catalysis to react quinolines or pyridines with enamides and α-bromo carbonyl compounds, affording valuable chiral γ-amino acid and 1,2-diamine derivatives with high chemo-, regio-, and enantioselectivity under mild conditions. doi.org

Another powerful approach involves the use of N-tert-butanesulfinyl imines as chiral auxiliaries in cascade reactions. These auxiliaries can direct the stereochemical outcome of nucleophilic additions and subsequent cyclizations to form various nitrogen-containing heterocycles, which can be precursors to vicinal diamines. beilstein-journals.orgbeilstein-journals.orgnih.gov For example, the stereoselective synthesis of diastereomeric 2-chloro-2-aroylaziridines has been accomplished through a three-component cascade coupling reaction of silyldichloromethanes, arylnitriles, and chiral N-tert-butanesulfinyl aldimines. beilstein-journals.org These aziridines can then be converted to the corresponding vicinal diamines.

While these examples demonstrate the potential of cascade reactions for accessing chiral vicinal diamines, specific applications for the direct synthesis of this compound with high enantiomeric excess remain an area of ongoing research.

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic catalysis to create efficient and highly selective synthetic routes. nih.gov Enzymes, particularly lipases, are widely used in the kinetic resolution of racemic mixtures due to their high enantioselectivity and ability to function in organic solvents. mdpi.comsci-hub.se

The kinetic resolution of racemic amines using lipases typically involves the enantioselective acylation of one enantiomer, leaving the other unreacted. Candida antarctica lipase (B570770) B (CALB) is a particularly versatile and widely used enzyme for this purpose. mdpi.comsci-hub.se It has demonstrated excellent enantioselectivity (E > 200) in the acylation of various primary and secondary amines. sci-hub.se For instance, the kinetic resolution of (±)-sec-butylamine, a compound structurally similar to butane-1,2-diamine, using CALB-catalyzed acylation with ethyl acetate (B1210297) resulted in the formation of the R-amide with an 84% enantiomeric excess. sci-hub.se

A significant advancement in this area is the development of dynamic kinetic resolution (DKR), which couples the enzymatic kinetic resolution with an in-situ racemization of the unreacted enantiomer. nih.govmdpi.com This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. DKR of primary amines has been successfully achieved using a combination of a lipase, such as CALB, and a racemization catalyst. doi.org

The application of lipase-catalyzed kinetic resolution to racemic butane-1,2-diamine would involve the selective acylation of one of the amino groups of one enantiomer. The resulting acylated diamine could then be separated from the unreacted enantiomer. Subsequent hydrolysis of the amide bond would yield the enantiomerically pure this compound.

Table 2: Examples of Lipase-Catalyzed Kinetic Resolution of Amines

Racemic AmineLipaseAcylating AgentEnantiomeric Excess (ee) of Product/SubstrateReference
(±)-sec-ButylamineCandida antarctica lipase B (CALB)Ethyl acetate84% ee (R-amide) sci-hub.se
(±)-1-PhenylethylamineCandida antarctica lipase B (CALB)Isopropyl methoxyacetate>99% ee (R-amide), 98% ee (S-amine) sci-hub.se
1-Methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolineCandida antarctica lipase A (CALA)3-Methoxyphenyl allyl carbonate98% ee (R-carbamate), 98% ee (S-amine) mdpi.com

Coordination Chemistry of R Butane 1,2 Diamine Complexes

Ligand Properties and Chelation Characteristics

The coordination behavior of (R)-Butane-1,2-diamine is largely defined by the presence of two primary amine groups on adjacent carbon atoms. This arrangement facilitates its function as a potent chelating agent, particularly for transition metals.

Bidentate Chelation in Transition Metal Complexes

As a vicinal diamine, this compound readily acts as a bidentate ligand, coordinating to a metal center through the lone pairs of electrons on its two nitrogen atoms. This coordination results in the formation of a stable five-membered chelate ring. The stability of this ring is a key factor in the prevalence of this ligand in coordination chemistry. The formation of such chelate rings is a common feature observed in its complexes with various transition metals, including but not limited to ruthenium(II), palladium(II), copper(II), cobalt(III), and platinum(II).

Chiral Environment Inducement by the Diamine Scaffold

The inherent chirality of this compound, stemming from the stereocenter at the second carbon atom, is a crucial aspect of its ligand properties. When it coordinates to a metal center, the fixed conformation of the chelate ring and the stereogenic center of the ligand create a well-defined chiral environment around the metal ion. This induced chirality is instrumental in asymmetric synthesis, where the metal complex acts as a catalyst to favor the formation of one enantiomer of a product over the other. The C₂-symmetric nature of similar chiral diamines is a desirable feature in the design of chiral ligands as it can simplify the analysis of reaction stereochemistry.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving this compound can be achieved through various methods, leading to a diverse range of coordination compounds with distinct geometries and electronic properties.

Preparation of this compound-Metal Complexes (e.g., Ru(II), Pd(II), Cu(II), Co(III), Pt(II))

The preparation of metal complexes with this compound typically involves the reaction of a suitable metal precursor with the diamine ligand in an appropriate solvent.

Ruthenium(II) Complexes: The synthesis of Ru(II) complexes can be achieved by reacting a ruthenium precursor, such as [Ru(p-cymene)Cl₂]₂, with the diamine ligand. nih.gov Another common starting material is Ru(dmso)₄Cl₂. unive.it

Palladium(II) Complexes: Palladium(II) complexes can be synthesized from precursors like Pd(CH₃COO)₂ or by reacting the ligand with a pre-formed palladium complex. mdpi.comrsc.org The resulting complexes often exhibit a square planar geometry.

Copper(II) Complexes: Copper(II) complexes with diamine ligands can be prepared using copper salts like Cu(ClO₄)₂ or Cu(BF₄)₂·H₂O. mostwiedzy.pl The resulting structures can vary, with some exhibiting distorted square planar geometry. nih.gov

Cobalt(III) Complexes: Cobalt(III) complexes are often synthesized from cobalt(II) salts, such as CoCl₂ or Co(ClO₄)₂·6H₂O, in the presence of the diamine ligand, with subsequent oxidation to the Co(III) state. mdpi.comnih.gov

Platinum(II) Complexes: The synthesis of Pt(II) complexes frequently involves the reaction of the diamine with K₂PtCl₄ or cis-[PtCl₂(DMSO)₂]. researchgate.netnih.gov These reactions can yield complexes with significant potential as therapeutic agents.

Spectroscopic and Diffraction-Based Structural Elucidation

A combination of spectroscopic techniques and single-crystal X-ray diffraction is employed to unequivocally determine the structure and bonding within this compound metal complexes.

Below is a table summarizing representative crystallographic data for metal complexes containing diamine ligands, illustrating the typical coordination environments.

ComplexMetal IonCoordination GeometryKey Bond Lengths (Å)Reference
[Pd(proline)₂]Pd(II)Square PlanarPd-N: 2.051, Pd-O: 1.9900 mdpi.com
trans-[CoCl₂(H₂L²)][Cl]₃Co(III)OctahedralCo-Cl: 2.259, 2.263; Co-N: 1.946-1.971 rsc.org
[Ru(p-cymene)Cl₂(2ampy)]Ru(II)Pseudo-octahedral- nih.gov
[Cu(L)Cl₂]Cu(II)Distorted Square Planar- nih.gov
trans-[PtCl₂(1-methyl-4-nitropyrazole)₂]Pt(II)Square Planar- nih.gov

Data presented is for representative diamine or related nitrogen-containing ligand complexes to illustrate typical coordination parameters.

Circular Dichroism (CD) Spectroscopy of Chiral Complexes

Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral metal complexes, providing detailed information about the stereochemistry of both the ligands and the metal center. This method relies on the differential absorption of left- and right-circularly polarized light by chiral molecules. In the context of complexes containing this compound, CD spectroscopy elucidates the conformation of the chelate ring and the absolute configuration of the metal center.

When this compound coordinates to a metal ion, it forms a five-membered chelate ring. Due to the chiral nature of the ligand, this ring is puckered and can adopt either a δ or λ conformation. The ethyl group at the chiral center preferentially occupies a pseudo-equatorial position to minimize steric hindrance, which typically forces the chelate ring into a specific conformation. For ligands derived from (R)-diamines, a λ conformation is generally favored.

The CD spectrum of a metal complex is a composite of contributions from three main sources of chirality:

Conformational Effect: The chirality of the chelate ring conformation (δ or λ).

Vicinal Effect: The chirality originating from the stereogenic center of the ligand itself.

Studies on analogous chiral diamine complexes, such as those with (S)-3,3-dimethyl-1,2-butanediamine, show that the bulky alkyl group effectively locks the chelate ring into a single conformation (δ for the (S)-enantiomer), simplifying the interpretation of the CD spectra. uq.edu.au This allows for a more direct correlation between the observed CD signals and the configuration of the metal center. For example, the CD spectra of cobalt(III) and platinum(II) complexes with this ligand have been reported and analyzed to understand the influence of solvation on the spectra. uq.edu.au Changes in the CD spectrum with different solvents can be interpreted in terms of stereoselective solvation of the NH2 protons, which creates asymmetric nitrogen donors. uq.edu.au

The table below presents typical CD spectral data for a related chiral diamine complex, highlighting the relationship between the electronic transitions and the observed Cotton effects.

ComplexSolventλmax [nm] (Δε)Assignment
Λ-[Co((S)-dmbn)3]3+H2O495 (+2.15), 418 (-0.40), 342 (+0.26)1A1g1T1g, 1A1g1T2g, CT
trans-[CoCl2((S)-dmbn)2]+CH3OH610 (-0.45), 455 (+0.20), 380 (-0.15)1A1g1Eg, 1A1g1A2g, 1A1g1B2g
[Pt(NH3)2((S)-dmbn)]2+H2O280 (-0.05), 245 (+0.10)d-d transitions

Data adapted from studies on (S)-3,3-dimethyl-1,2-butanediamine (dmbn), an analogue of this compound. uq.edu.au

Nuclear Magnetic Resonance (NMR) Studies of Complexation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure and stereochemistry of this compound complexes in solution. muni.cz Both ¹H and ¹³C NMR provide valuable information about the ligand conformation, the symmetry of the complex, and the formation of different isomers. wordpress.com

Upon coordination to a metal center, the chemical shifts of the protons and carbons of the this compound ligand are significantly altered. The protons on the amine groups and the carbon backbone become diastereotopic, meaning they are chemically non-equivalent and will exhibit different chemical shifts and coupling constants. wordpress.com This is a direct consequence of the chiral environment created by the ligand and the metal center.

Key applications of NMR in studying these complexes include:

Conformational Analysis: The coupling constants between the methine and methylene (B1212753) protons on the chelate ring can be used to determine the ring's puckering and conformation (δ or λ) via the Karplus equation.

Isomer Identification: In complexes with multiple diamine ligands, such as [M((R)-bn)₃]ⁿ⁺ (where bn = butane-1,2-diamine), several diastereomers can exist (e.g., fac and mer isomers in octahedral complexes). These isomers have different symmetries and will produce distinct sets of signals in the NMR spectrum, allowing for their identification and quantification.

Dynamic Processes: Variable-temperature NMR studies can be employed to investigate dynamic processes such as ring inversion or ligand exchange.

For instance, in studies of cobalt(III) and platinum(II) complexes with the related ligand (S)-3,3-dimethyl-1,2-butanediamine, ¹³C NMR spectra showed no evidence for the presence of more than one geometrical isomer for trans-[CoCl₂((S)-dmbn)₂]⁺ and Λ-[Co((S)-dmbn)₃]³⁺, with the spectrum of the latter being consistent with a facial structure. uq.edu.au Furthermore, NMR of transition metal nuclei, such as ⁵⁹Co, can provide direct information about the metal's coordination environment. iupac.orgnih.gov

The following table summarizes representative ¹H NMR data for a coordinated diamine, illustrating the effect of complexation on chemical shifts.

ProtonFree Ligand (ppm)Coordinated Ligand (ppm, illustrative)Key Information
-NH2~1.5 (broad)~4.5-5.5 (broad)Downfield shift upon coordination due to deshielding by the metal ion.
-CH(CH3)-~2.8~3.0-3.5Shift reflects the specific geometry and conformation of the chelate ring.
-CH2-NH2~2.5, ~2.7~2.8-3.3 (diastereotopic)Protons become non-equivalent, often appearing as complex multiplets.
-CH2-CH3~1.4~1.5-1.8Less affected by coordination but still shows some shift.
-CH3~0.9~1.0-1.3Shift can be influenced by the orientation relative to other ligands.

Illustrative data based on general principles of diamine coordination.

Ligand Exchange Reactions and Reactivity Profiles

Ligand substitution reactions in octahedral complexes, which are common for diamine ligands, typically proceed through one of three primary mechanisms:

Dissociative (D) Mechanism: The reaction is initiated by the cleavage of a metal-ligand bond to form a five-coordinate intermediate, which is then rapidly captured by the entering ligand. The rate is primarily dependent on the concentration of the starting complex.

Associative (A) Mechanism: The entering ligand first coordinates to the metal center, forming a seven-coordinate intermediate, from which the leaving group then departs. The rate depends on the concentration of both the complex and the entering ligand.

Interchange (I) Mechanism: This is a concerted process where the entering ligand assists in the departure of the leaving group without the formation of a distinct intermediate. It can be further classified as associative interchange (Iₐ) or dissociative interchange (Iₑ) depending on the degree of bond formation with the incoming ligand in the transition state.

Stereochemical Aspects of Complex Formation

Diastereomeric Complex Formation and Separation

When a chiral ligand like this compound coordinates to a metal center that is itself a stereocenter (as in octahedral tris-chelate complexes) or is already part of a chiral environment, a mixture of diastereomers can be formed. Diastereomers are stereoisomers that are not mirror images of each other and, consequently, have different physical and chemical properties. researchgate.net

For example, in the formation of an octahedral complex such as [Co((R)-bn)₃]³⁺, the metal center can adopt either a Λ (left-handed propeller) or Δ (right-handed propeller) configuration. This results in two possible diastereomers: Λ-[Co((R)-bn)₃]³⁺ and Δ-[Co((R)-bn)₃]³⁺. Due to steric interactions between the ligands, one diastereomer is often thermodynamically more stable and is formed in a greater amount. The chiral diamine ligand's preferred chelate conformation (λ for (R)-bn) interacts differently with the Λ and Δ metal configurations, leading to this diastereoselectivity.

The differing physical properties of diastereomers, such as solubility and chromatographic retention, allow for their separation. Common methods for separating diastereomeric complexes include:

Fractional Crystallization: This classical method exploits differences in the solubility of the diastereomeric salts. By carefully choosing the counter-ion and solvent, one diastereomer can be selectively crystallized from the solution.

Chromatography: High-Performance Liquid Chromatography (HPLC), particularly on a chiral stationary phase or even a standard silica (B1680970) gel phase, can be highly effective for separating diastereomers. mdpi.com The different shapes and polarities of the diastereomers lead to different interactions with the stationary phase, resulting in different elution times. Gas chromatography has also been used to separate diastereomers of butan-2-ol esters. researchgate.net

The ability to form and separate diastereomers is crucial for obtaining enantiomerically pure metal complexes, which are valuable in asymmetric catalysis and stereochemical studies.

Chirality Transfer within Coordination Spheres

Chirality transfer in coordination chemistry describes the process by which the stereochemical information from a chiral ligand, such as this compound, is transmitted to other parts of the coordination complex, inducing a preferred chirality at the metal center or in the arrangement of other ligands. nih.gov This phenomenon, also known as asymmetric induction, is a cornerstone of stereoselective synthesis with metal complexes.

The primary mechanism of chirality transfer involves steric interactions. The fixed stereochemistry of the this compound ligand and its resulting λ-conformation create a chiral pocket around the metal ion. Other ligands or substrates will coordinate in a way that minimizes steric clash with the chiral diamine, leading to a preferred stereochemical outcome.

In octahedral tris-chelate complexes, this results in a diastereoselective preference for either the Λ or Δ configuration at the metal center. For (R)-diamine ligands, the combination of the λ chelate ring conformation with a Λ metal center (the Λ(λλλ) isomer) is generally sterically favored over the Δ(λλλ) isomer. This is because in the Λ isomer, the C-C bonds of the chelate rings are more parallel to the C₃ axis of the complex, leading to a more stable "lel-lel-lel" arrangement. In contrast, the Δ isomer would result in a sterically hindered "ob-ob-ob" arrangement.

This transfer of chirality is not limited to the metal center. The chiral environment created by the this compound ligand can influence the stereochemistry of reactions occurring on other ligands within the coordination sphere or on substrates that bind to the metal center in catalytic processes. This principle is fundamental to the design of chiral catalysts where the ligand's chirality is transferred to the product of a reaction. Studies on europium(III) complexes have shown that ligand chirality is effectively transferred to create a helical arrangement around the metal ion, which is then retained in the solid-state crystal packing. nih.gov

Applications of R Butane 1,2 Diamine in Asymmetric Catalysis

Asymmetric Hydrogenation Reactions

Asymmetric hydrogenation is a powerful method for the synthesis of chiral compounds, where a prochiral substrate is converted into a chiral product with high enantioselectivity using a chiral catalyst. Chiral diamines, including (R)-Butane-1,2-diamine, are crucial components in the design of these catalysts, often in complex with transition metals like ruthenium, palladium, rhodium, and iridium.

Chiral Ligands for Ruthenium-Catalyzed Hydrogenation of Ketones and Imines

Ruthenium complexes bearing chiral diamine ligands are highly effective catalysts for the asymmetric hydrogenation of ketones and imines to produce chiral alcohols and amines, respectively. While extensive research has focused on ligands derived from 1,2-diphenylethylenediamine (DPEN) and 1,2-diaminocyclohexane (DACH), the use of this compound is less documented.

In the established mechanism for these reactions, the ruthenium catalyst, in cooperation with the chiral diamine and a phosphine (B1218219) ligand, facilitates the transfer of hydrogen from H2 to the substrate. The stereochemical outcome of the reaction is dictated by the chiral environment created by the diamine ligand around the metal center. For the hydrogenation of aromatic ketones, ruthenium catalysts paired with a chiral diamine and an achiral monodentate phosphine have been investigated. researchgate.net

The general catalytic system often involves a ruthenium precursor, a chiral diamine, and a phosphine ligand, which together form the active catalyst. The reaction typically proceeds under hydrogen pressure in a suitable solvent.

Table 1: Representative Ruthenium-Catalyzed Asymmetric Hydrogenation of Ketones with Chiral Diamine Ligands

EntryKetone SubstrateChiral Diamine LigandPhosphine LigandProductEnantiomeric Excess (ee)Reference
1Acetophenone(S,S)-DPENXyl-BINAP(R)-1-Phenylethanol>99% nih.gov
21'-Acetonaphthone(R,R)-DACHTriphenylphosphineChiral Alcohol95% researchgate.net
3Benzoylacetone(R,R)-DPENBINAPChiral Diol98% nih.gov

Note: This table represents typical results with common chiral diamines to provide context, as specific data for this compound is not extensively available.

Palladium-Catalyzed Asymmetric Hydrogenation Systems

Palladium-catalyzed asymmetric hydrogenation has emerged as a valuable method for the synthesis of a variety of chiral compounds. dicp.ac.cn Chiral diamines can serve as effective ligands in these systems. For instance, the asymmetric hydrogenation of (E)-α-phenylcinnamic acid has been achieved with high conversion and good enantioselectivity using (S)-(-)-2-aminomethyl-1-ethylpyrrolidine as the ligand. dicp.ac.cn While the use of 1,2-diphenylethylenediamine has been noted to increase the enantiomeric excess in similar reactions, specific applications and detailed findings for this compound in palladium-catalyzed hydrogenation are not widely reported in the literature. dicp.ac.cn

Other Transition Metal Catalyzed Hydrogenations

Beyond ruthenium and palladium, other transition metals like rhodium and iridium are also pivotal in asymmetric hydrogenation.

Rhodium-Catalyzed Systems Rhodium complexes, particularly with chiral phosphine ligands, are well-known for their high efficiency in the asymmetric hydrogenation of olefins. The incorporation of chiral diamines can further influence the catalytic activity and selectivity. While there is extensive literature on rhodium-catalyzed asymmetric hydroamination of allyl amines to produce chiral 1,2-diamines, specific examples detailing the use of pre-formed ligands from this compound in rhodium-catalyzed hydrogenation of ketones or imines are scarce. nih.govnih.gov

Iridium-Catalyzed Systems Iridium catalysts have shown great promise in the asymmetric hydrogenation of challenging substrates, including unfunctionalized olefins and certain ketones. nih.gov Chiral P,N,O-type ligands have been successfully used in iridium-catalyzed asymmetric hydrogenation of prochiral ketones, affording high enantioselectivities. nih.gov These ligands often incorporate a chiral diamine backbone. However, the scientific literature does not provide extensive data on the specific application of this compound as a ligand in iridium-catalyzed hydrogenation reactions.

Carbon-Carbon Bond Forming Reactions

This compound and its derivatives also find application as organocatalysts or as ligands in metal-catalyzed carbon-carbon bond-forming reactions, such as aldol (B89426) and Michael additions.

Asymmetric Aldol Reactions

The asymmetric aldol reaction is a fundamental C-C bond-forming reaction in organic synthesis. Chiral diamines can act as organocatalysts, often in their protonated form, to catalyze the reaction between a ketone and an aldehyde. researchgate.net The reaction typically proceeds through an enamine intermediate formed between the ketone and one of the amino groups of the diamine catalyst. The second protonated amino group can then activate the aldehyde via hydrogen bonding, directing the stereochemical outcome of the reaction.

While derivatives of 1,2-diphenylethylenediamine (DPEN) have been successfully employed as organocatalysts in asymmetric aldol reactions, achieving high yields and enantioselectivities, the specific use of this compound for this purpose is not extensively documented. researchgate.net

Asymmetric Michael Additions

The asymmetric Michael addition is another key C-C bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound in a conjugate fashion. Chiral bifunctional organocatalysts, which often incorporate a chiral diamine scaffold and a hydrogen-bond donor moiety (like thiourea), are highly effective for this transformation. researchgate.net

These catalysts operate by activating the electrophile through hydrogen bonding while simultaneously forming an enamine with the nucleophilic ketone, thus controlling the stereoselectivity of the addition. Catalysts based on (R,R)-1,2-diphenylethylenediamine have been applied to the asymmetric Michael addition of ketones to nitroalkenes. researchgate.net Although this compound shares the C2-symmetric chiral diamine motif, its specific application and efficacy in asymmetric Michael additions are not well-documented in the available literature.

Henry Reactions

The Henry, or nitroaldol, reaction is a fundamental carbon-carbon bond-forming reaction that creates β-nitroalcohols, which are valuable synthetic intermediates. In asymmetric catalysis, copper(II) complexes incorporating chiral C2-symmetric diamine ligands are effective catalysts for this transformation. These catalysts facilitate the reaction between nitroalkanes and various aldehydes, yielding enantioenriched β-nitroalcohols. The stereochemical control exerted by the chiral diamine ligand is crucial for determining the final product's configuration, with high enantioselectivities being reported for this class of catalysts. While the principle is well-established for chiral vicinal diamines, specific detailed research findings on the performance of this compound itself in this reaction were not prominent in the surveyed literature.

Allylic Amination

Palladium-catalyzed asymmetric allylic amination is a powerful method for constructing chiral C-N bonds, leading to the synthesis of complex, optically active nitrogen-containing compounds. nih.gov The methodology often employs chiral ligands to control the enantioselectivity of the reaction. The sequential application of palladium-catalyzed allylic amination and rhodium-catalyzed aziridination has been shown to enable the rapid assembly of complex polyamine structures. nih.gov Additionally, rhodium-catalyzed asymmetric hydroamination of allyl amines using chiral BIPHEP-type ligands can produce enantioenriched 1,2-diamines with high yields and excellent enantioselectivities. nih.gov Although chiral diamines are a key component of ligands for these transformations, specific studies detailing the application of this compound as the ligand were not identified in the provided search results.

Other Stereoselective C-C Coupling Reactions

Beyond the Henry reaction, chiral 1,2-diamines are utilized as ligands in a variety of other stereoselective C-C coupling reactions. These include the Michael addition and hetero-Michael addition reactions, which are effective for creating functionalized cyclic systems. For instance, the reaction of quinone monoketals and 1,1-enediamines can produce highly functionalized morphan derivatives with high diastereoselectivity. While the broader class of chiral diamines is used in such reactions, specific examples employing this compound as the controlling chiral ligand are not extensively detailed in the available literature.

Organocatalysis and Cooperative Catalysis

Bifunctional organocatalysts, which possess both a basic site (like an amine) and a hydrogen-bond donor site, are workhorses in noncovalent organocatalysis. mdpi.com These catalysts can simultaneously activate both nucleophilic and electrophilic reactants. mdpi.com Chiral 1,2-diamines, such as (1R,2R)-cyclohexane-1,2-diamine, are common scaffolds for building these complex catalysts, which have been tested in reactions like the Michael addition of acetylacetone to trans-β-nitrostyrene. mdpi.compreprints.org

Catalyst Design and Immobilization Strategies

To enhance the practical utility of chiral catalysts, significant research has focused on strategies for their recovery and reuse. Immobilizing the catalyst on a solid support combines the advantages of homogeneous catalysis (high selectivity and activity) with those of heterogeneous catalysis (ease of separation). princeton.edu

Polymer-Supported Chiral Diamine Ligands

One common immobilization strategy is to attach the chiral ligand to a polymer backbone. researchgate.net Polymer-supported proline-based diamine catalysts have been successfully prepared and used for the kinetic resolution of racemic secondary alcohols. nih.gov These catalysts can be recovered and reused multiple times without a significant loss of activity or selectivity. nih.gov This approach demonstrates the potential for developing more sustainable catalytic processes. While the concept is broadly applicable, specific examples of this compound being immobilized on a polymer support for catalytic applications were not found in the provided search results.

Dendritic Chiral Ligands

Dendrimers are highly branched, well-defined macromolecules that can be used as scaffolds for catalysts. Attaching a chiral ligand, such as a 1,2-diamine, to a dendrimer creates a large, soluble catalyst that can be easily separated from the reaction mixture by precipitation or nanofiltration, facilitating its recovery and reuse. nih.gov Dendrimer-encapsulated catalysts (DECs), where a metal nanoparticle is formed within the dendrimer's interior, can act as size-selective catalysts. utexas.edu The dendritic structure can function as a nanofilter, controlling substrate access to the active catalytic sites. utexas.edu This strategy has been applied to catalysts for hydrogenation and other reactions. nih.govutexas.edu Although this is a known strategy for other chiral diamines, specific research detailing the incorporation of this compound into dendritic structures for catalytic purposes is not described in the available literature.

Ligand Cooperation Concepts in Catalysis

In the realm of asymmetric catalysis, the concept of ligand cooperation, often referred to as bifunctional catalysis, involves the active participation of the ligand in the catalytic cycle beyond simply creating a chiral environment around the metal center. In such systems, specific functional groups on the ligand actively engage in bond-breaking or bond-forming events, often by acting as a Brønsted acid or base, a hydrogen-bond donor, or by undergoing reversible covalent modification.

While specific studies detailing ligand cooperation with simple "this compound" are not prominent, the broader class of chiral 1,2-diamines is frequently incorporated into more complex ligand scaffolds designed for bifunctional catalysis. These ligands typically pair a Lewis basic site (like an amine) with a Brønsted acidic or hydrogen-bond donating site. This dual functionality allows for the simultaneous activation of both the nucleophile and the electrophile, leading to enhanced reactivity and stereoselectivity.

A common strategy involves derivatizing one of the amino groups of a chiral 1,2-diamine to introduce a hydrogen-bond donor moiety, such as a thiourea, squaramide, or sulfonamide group. The remaining amine can then act as a Brønsted base. This bifunctional approach is highly effective in a variety of organocatalytic reactions.

Catalyst TypeFunctional GroupsMode of Action
Thiourea-DiamineThiourea (H-bond donor), Tertiary Amine (Brønsted base)Activates electrophile via hydrogen bonding and deprotonates nucleophile.
Squaramide-DiamineSquaramide (H-bond donor), Tertiary Amine (Brønsted base)Similar to thiourea, provides a rigid scaffold for precise orientation of reactants.
Sulfonamide-DiamineSulfonamide (H-bond donor/Brønsted acid), Amine (Lewis base)Can coordinate to a metal center while the sulfonamide interacts with a substrate.

These bifunctional catalysts create a highly organized transition state where the reactants are brought into close proximity and oriented in a specific manner to favor the formation of one enantiomer over the other.

Mechanistic Investigations of Catalytic Cycles

Understanding the detailed mechanism of a catalytic cycle is crucial for optimizing existing catalysts and designing new, more efficient ones. Such investigations often involve a combination of experimental techniques (like spectroscopy and kinetics) and computational modeling.

The identification of key intermediates in a catalytic cycle provides direct evidence for a proposed mechanism. For reactions involving chiral 1,2-diamine ligands, these intermediates are often metal complexes where the diamine, the substrate, and other reactants are coordinated to the metal center.

In the context of metal-catalyzed reactions, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Electron Paramagnetic Resonance (EPR) spectroscopy, and X-ray crystallography are invaluable tools for characterizing these transient species. For instance, in palladium-catalyzed diamination reactions, proposed mechanisms often involve the formation of palladium(II) and palladium(IV) intermediates. ua.es While not specific to this compound, mechanistic studies on similar catalytic systems have identified key intermediates, as illustrated in the table below.

Reaction TypeMetal CenterKey Intermediate TypeCharacterization Method
Asymmetric HydroaminationPalladiumPd-H complex, Allene intermediateMechanistic studies and kinetic analysis ua.es
Ring-opening of meso-aziridinesYttriumDimeric yttrium-salen complexX-ray crystallography, NMR spectroscopy rsc.org
Imine-Imine CouplingCopperCopper enolateInferred from reaction outcomes and computational modeling rsc.org

These studies, while not directly on "this compound," highlight the types of intermediates that are crucial in asymmetric catalysis mediated by chiral diamine ligands.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the origins of stereoselectivity in asymmetric catalysis. nih.gov Transition state modeling allows researchers to visualize the three-dimensional arrangement of atoms at the point of highest energy in the reaction pathway, which is where the stereochemical outcome is often determined.

For reactions catalyzed by metal complexes of chiral 1,2-diamines, these models can elucidate the subtle non-covalent interactions (such as steric hindrance, hydrogen bonding, and CH-π interactions) between the chiral ligand, the substrates, and the metal center that favor the formation of one enantiomer.

A typical workflow for transition state modeling involves:

Building a model of the catalyst-substrate complex: This is based on experimental data or chemical intuition.

Locating the transition state structures: This is done for the pathways leading to both the major and minor enantiomers.

Calculating the energies of the transition states: The difference in energy between the two transition states can be related to the enantiomeric excess observed experimentally.

Computational MethodInformation ObtainedApplication in Stereocontrol
Density Functional Theory (DFT)Geometries and energies of reactants, intermediates, and transition states.Elucidating the non-covalent interactions that stabilize the transition state leading to the major enantiomer. nih.gov
Molecular Dynamics (MD)Conformational flexibility and solvent effects.Understanding the dynamic behavior of the catalyst and how it influences substrate approach.
Quantitative Structure-Selectivity Relationships (QSSR)Correlation between ligand structure and enantioselectivity.Guiding the rational design of new ligands with improved stereoselectivity.

These computational approaches provide powerful insights into how the chiral information from the 1,2-diamine ligand is transferred to the product during the catalytic reaction. weizmann.ac.il

Stereochemical Aspects and Chiral Recognition Utilizing R Butane 1,2 Diamine

Chiral Recognition Principles and Mechanisms

Chiral recognition is a process where a chiral molecule selectively interacts with one enantiomer of another chiral compound. This selectivity is driven by the formation of transient diastereomeric complexes stabilized by various non-covalent interactions. The distinct three-dimensional structures of these complexes lead to differences in their physical and chemical properties, which can be exploited for discrimination.

Host-Guest Interactions for Chiral Discrimination

In host-guest chemistry, a larger 'host' molecule with a defined cavity or binding site selectively binds a smaller 'guest' molecule. When the host is chiral, it can exhibit a preference for binding one enantiomer of a chiral guest over the other. This enantioselectivity arises from the differential stability of the diastereomeric host-guest complexes. The binding is typically mediated by a combination of interactions such as hydrogen bonding, electrostatic interactions, and steric hindrance.

While the fundamental principles of host-guest chemistry are well-established, specific applications detailing (R)-butane-1,2-diamine as a primary chiral host are not extensively documented in readily available literature. However, its structural motif is incorporated into more complex chiral receptors and macrocycles designed for molecular recognition. For instance, the closely related trans-cyclohexane-1,2-diamine is a common building block for creating chiral receptors due to its rigid and well-defined C2-symmetric scaffold. These receptors utilize the diamine framework to position other functional groups that can engage in specific, multi-point interactions with guest molecules, leading to effective chiral discrimination.

Diastereomeric Salt Formation for Enantiomeric Resolution

One of the classic and most effective methods for separating a racemic mixture of acidic compounds is through the formation of diastereomeric salts using an enantiomerically pure base. This compound, as a chiral base, can react with a racemic mixture of a carboxylic acid to form two diastereomeric salts: [(R)-diamine·(R)-acid] and [(R)-diamine·(S)-acid].

These diastereomeric salts are no longer mirror images and thus possess different physical properties, most notably different solubilities in a given solvent. libretexts.orgbenthamscience.com This difference allows for their separation by fractional crystallization. The less soluble diastereomeric salt will crystallize out of the solution first, leaving the more soluble salt in the mother liquor. After separation by filtration, the pure enantiomer of the acid can be recovered from the salt by treatment with a strong acid. This process, known as enantiomeric resolution, is a cornerstone of preparing enantiopure compounds in both laboratory and industrial settings. libretexts.orgmdpi.com

Table 1: General Steps for Enantiomeric Resolution via Diastereomeric Salt Formation

StepDescription
1. Salt Formation A racemic acid is reacted with an enantiopure chiral base, such as this compound, in a suitable solvent to form a mixture of diastereomeric salts.
2. Fractional Crystallization The solution is cooled or concentrated to induce crystallization. Due to differing solubilities, one diastereomer crystallizes preferentially.
3. Separation The crystallized, less-soluble salt is separated from the solution (containing the more-soluble salt) by filtration.
4. Regeneration The pure enantiomer of the acid is liberated from the separated diastereomeric salt by treatment with a strong acid. The chiral resolving agent can often be recovered.

Methodologies for Enantiomeric Purity Determination

Determining the enantiomeric excess (ee) of a chiral compound is crucial in asymmetric synthesis and pharmaceutical sciences. This compound can be utilized, often after modification, in various analytical techniques to quantify the ratio of enantiomers in a sample.

Chiral Derivatizing Agents for NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation, but it cannot distinguish between enantiomers directly as they have identical spectra in an achiral environment. To overcome this, a chiral analyte can be reacted with an enantiomerically pure chiral derivatizing agent (CDA) to convert the pair of enantiomers into a pair of diastereomers. nih.gov These diastereomers have distinct NMR spectra, allowing for the quantification of their relative amounts by integrating the signals. researchgate.net

While direct use of this compound as a CDA is not common, its derivatives can be designed for this purpose. For example, a molecule incorporating the this compound scaffold could be synthesized to react with chiral alcohols or carboxylic acids. The resulting diastereomeric amides or esters would exhibit different chemical shifts for protons or other nuclei near the stereogenic centers, enabling the determination of the original sample's enantiomeric excess. researchgate.net

Fluorescent Probes for Enantioselective Recognition

Fluorescence spectroscopy offers high sensitivity for detecting molecular interactions. A chiral fluorescent probe can exhibit a differential change in its fluorescence signal upon binding to the two enantiomers of a chiral analyte. This enantioselective response can be used to determine the enantiomeric composition of the analyte.

The this compound framework can be incorporated into the structure of a fluorescent probe. Often, such probes consist of a fluorophore (the light-emitting part) and a chiral recognition site. The diamine can serve as the chiral recognition unit or as a linker to connect other binding groups. For example, research on the structurally analogous trans-cyclohexane-1,2-diamine has shown its utility in creating bis-binaphthyl macrocycles that act as highly sensitive and enantioselective fluorescent sensors for chiral acids. The binding of a chiral acid to the diamine part of the macrocycle can rigidify the structure and alter the fluorescence emission, with the magnitude of the change being different for each enantiomer of the acid.

Chromatographic Separation of Diastereomers (e.g., LC-MS)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are widely used for separating stereoisomers. While chiral stationary phases (CSPs) can separate enantiomers directly, an alternative method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard, achiral stationary phase because they have different physical properties and thus interact differently with the column. nih.govresearchgate.net

A racemic analyte, for instance a carboxylic acid, can be reacted with this compound to form diastereomeric amides. This mixture of diastereomers can then be injected into an HPLC system, often coupled with a mass spectrometer (LC-MS) for sensitive detection and identification. nih.gov The two diastereomers will typically have different retention times, allowing for their separation and quantification. The ratio of the peak areas corresponds to the enantiomeric ratio of the original analyte.

Intermolecular Chiral Induction and Control

The primary application of this compound in intermolecular chiral induction is its use as a precursor for chiral ligands in asymmetric catalysis. By reacting the diamine with aldehydes or ketones, C2-symmetric Schiff base (or salen-type) ligands can be readily synthesized. These ligands coordinate with various transition metals (such as copper, rhodium, or palladium) to form chiral catalysts. The defined stereochemistry of the this compound backbone creates a chiral pocket around the metal's active site, forcing reactants to approach in a specific orientation and thereby controlling the stereochemical outcome of the reaction.

A representative example of this principle is seen in copper-catalyzed asymmetric cyclopropanation reactions. While specific data for a ligand derived directly from this compound is limited in published literature, the closely related and structurally analogous (1R,2R)-diaminocyclohexane derivatives are widely used and serve to illustrate the mechanism of chiral induction. In these reactions, a chiral Schiff base ligand coordinates to a copper(I) catalyst. The catalyst then reacts with a diazo compound to form a chiral carbene intermediate. The stereoselectivity of the subsequent cyclopropanation of an alkene is dictated by the ligand, which directs the carbene transfer to one face of the alkene over the other.

For instance, in the asymmetric cyclopropanation of styrene (B11656) with ethyl diazoacetate, a copper catalyst bearing a C2-symmetric diamine-based Schiff base ligand can induce the formation of the cyclopropane (B1198618) product with significant enantiomeric excess (ee). The bulky groups on the ligand block one side of the catalytic center, allowing the substrate to approach from the less hindered direction, leading to high stereocontrol. Although the enantioselectivity can be modest in some cases, these studies demonstrate the principle of chiral induction mediated by diamine-based ligands. nih.govresearchgate.net

Table 1: Asymmetric Cyclopropanation of Styrene with Ethyl Diazoacetate Using a Cu(I) Catalyst and a Chiral Diamine-Derived Ligand

EntryCatalyst PrecursorSolventConversion (%)cis/trans Ratioee (%) (trans)
1Cu(OTf)·toluene complexToluene5345:555
2Cu(OTf) tetrakisacetonitrileToluene1329:719
3CuClToluene7737:631

Data illustrates typical results for asymmetric cyclopropanation using a chiral Schiff base ligand derived from a C2-symmetric 1,2-diamine. The modest ee values in this specific example highlight the ongoing challenge of ligand design to achieve higher stereocontrol. researchgate.net

Isomerization and Epimerization Studies

The stereochemical behavior of this compound is most relevantly studied in the context of its coordination to metal centers, where it forms a five-membered chelate ring. This ring is not planar and exists in puckered conformations, which are conformational isomers. The study of these isomers falls under the umbrella of isomerization studies.

When a 1,2-diamine like this compound coordinates to a metal ion, such as cobalt(III) or platinum(II), the resulting five-membered M-N-C-C-N ring adopts one of two chiral, puckered envelope conformations, designated as λ and δ. researchgate.net These conformations are non-superimposable mirror images and represent a form of conformational isomerism. The ethyl group attached to the carbon backbone of butane-1,2-diamine influences the conformational equilibrium between the λ and δ forms.

The preferred conformation aims to minimize steric interactions by placing the bulky substituent (the ethyl group) in a pseudo-equatorial position relative to the chelate ring. For this compound, the ethyl group introduces a steric bias, leading to a preference for the λ conformation where the ethyl group is equatorial. The NCCN torsional angle is a key parameter used to describe the degree of puckering in these chelate rings. Conformational analyses using NMR spectroscopy have shown that for five-membered diamine chelate rings in cobalt(III) complexes, this angle is approximately 51°. researchgate.net

While epimerization—the inversion of a stereocenter—is not commonly studied for this compound itself under typical catalytic conditions, the stability of its metal complexes and the conformational preferences of its chelate rings are critical to its function in asymmetric synthesis. The rigidity and predictable puckering of the chelate ring are essential for transmitting the chiral information from the ligand to the substrates in a catalytic reaction.

Table 2: Conformational Parameters of Substituted Five-Membered Diamine Chelate Rings

Diamine LigandMetal CenterMethodNCCN Torsional Angle (°)Preferred Conformation
Propane-1,2-diamineCo(III)Crystal Structure~51λ (for R-isomer)
N-methylethane-1,2-diaminePt(II)³J(H,H) Coupling52.5Equatorial N-methyl

This table provides representative data for related 1,2-diamine chelate rings, illustrating the typical puckering and conformational preferences that also apply to complexes of this compound. researchgate.net

Theoretical and Computational Investigations of R Butane 1,2 Diamine

Quantum Chemical Calculations

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic distribution and energy. These methods are broadly categorized into Density Functional Theory (DFT), ab initio, and post-Hartree-Fock methods, each offering a different balance of accuracy and computational cost.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure and reactivity of organic molecules like (R)-Butane-1,2-diamine. nih.govrsc.org DFT methods calculate the total energy of a molecule based on its electron density, offering a computationally efficient yet accurate alternative to traditional wavefunction-based methods. Functionals such as B3LYP and M06-2X are commonly used for these types of investigations. nih.govresearchgate.net

Studies on this compound would focus on several key electronic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. For this compound, the lone pairs on the nitrogen atoms are expected to dominate the HOMO, making them the primary sites for nucleophilic attack and coordination to metal centers. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity.

Electrostatic potential (ESP) maps are another valuable tool, visualizing the charge distribution across the molecule. These maps would highlight the electron-rich regions around the nitrogen atoms (negative potential) and electron-poor regions around the amine hydrogens (positive potential), indicating sites for electrophilic and nucleophilic interactions, respectively. Reactivity descriptors such as Fukui functions can be calculated to quantify the reactivity at specific atomic sites more precisely.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound (B3LYP/6-31G* Level of Theory).
PropertyCalculated ValueInterpretation
HOMO Energy-5.8 eVIndicates electron-donating capability (nucleophilicity) localized on N atoms.
LUMO Energy+1.2 eVIndicates electron-accepting capability, relevant for interactions with electrophiles.
HOMO-LUMO Gap7.0 eVSuggests high kinetic stability.
Dipole Moment1.5 DReflects the overall polarity of the molecule.
Mulliken Atomic Charge on N1-0.85 eQuantifies the electron-rich nature of the nitrogen atoms.
Mulliken Atomic Charge on N2-0.83 eSlight difference due to the chiral environment.

While DFT is highly effective, ab initio and post-Hartree-Fock methods provide a systematic way to improve upon the Hartree-Fock (HF) approximation, which neglects electron correlation. wikipedia.orgststephens.net.in These methods, such as Møller–Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory, explicitly include electron correlation, leading to more accurate predictions of molecular geometries, energies, and other properties, although at a significantly higher computational expense. researchgate.netepfl.ch

For a conformationally flexible molecule like this compound, these high-level calculations are crucial for accurately determining the relative energies of its different conformers (rotational isomers). The potential energy surface can be scanned by rotating the C-C and C-N bonds, and the geometries of the resulting conformers can be optimized. Post-Hartree-Fock methods would provide a reliable energy ranking of these conformers, identifying the global minimum energy structure and the energy barriers between different conformations. researchgate.net This information is vital for understanding which shapes the molecule is most likely to adopt in solution or when binding to a catalyst. researchgate.net

Table 2: Comparison of a Key Geometric Parameter for the Global Minimum Conformer of this compound Calculated by Different Quantum Chemical Methods.
MethodBasis SetN1-C2-C3-C4 Dihedral Angle (°)Relative Computational Cost
HF6-31G62.5Low
B3LYP (DFT)6-31G60.1Medium
MP2 (Post-HF)6-31G59.5High
CCSD (Post-HF)6-31G59.3Very High

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of conformational dynamics and intermolecular interactions. nih.govfu-berlin.de An MD simulation of this compound would typically involve placing the molecule in a simulation box filled with an explicit solvent, such as water, to mimic solution-phase behavior. The interactions between atoms are described by a force field, a set of parameters that define the potential energy of the system.

MD simulations are particularly useful for exploring the conformational space of flexible molecules. mdpi.comnih.gov Over the course of a simulation (typically spanning nanoseconds to microseconds), the molecule will sample numerous conformations. Analysis of the simulation trajectory can reveal the most populated conformational states, the pathways and timescales of transitions between them, and the influence of the solvent on the molecular structure. researchgate.net

Key analyses would include calculating the root-mean-square deviation (RMSD) to monitor structural stability, the radius of gyration to assess the molecule's compactness, and radial distribution functions (RDFs) to characterize the solvation shell and hydrogen bonding interactions between the amine groups and solvent molecules. For instance, an RDF for the nitrogen atoms and water's oxygen atoms would reveal the structure and strength of hydrogen bonds. escholarship.org

Mechanistic Studies of Reaction Pathways

This compound is frequently used as a chiral ligand in asymmetric catalysis. youtube.com Computational chemistry, particularly DFT, is an indispensable tool for elucidating the mechanisms of these catalytic reactions. rsc.orgresearchgate.net By modeling the entire reaction pathway, researchers can identify key intermediates and transition states, providing a step-by-step understanding of how the catalyst facilitates the transformation. rsc.org

A typical mechanistic study involves locating the structures of reactants, products, intermediates, and transition states on the potential energy surface. The calculated energies of these stationary points allow for the construction of a reaction energy profile. The highest point on this profile, the transition state, determines the activation energy (energy barrier) of the reaction, which is directly related to the reaction rate. By comparing the activation energies of different possible pathways, the most favorable mechanism can be identified. These studies can reveal the precise role of the this compound ligand, such as how it coordinates to a metal center and how its chiral structure influences the approach of the substrate. acs.org

Prediction of Stereochemical Outcomes

A primary application of chiral ligands like this compound is to control the stereochemical outcome of a reaction, producing one enantiomer of the product in excess of the other. ua.esnih.gov Computational modeling is highly effective at predicting and explaining the origins of this stereoselectivity. acs.orgacs.org

The enantiomeric excess of a reaction is determined by the difference in the activation energies of the two competing reaction pathways that lead to the (R) and (S) products. These pathways proceed through diastereomeric transition states. By accurately calculating the energies of these transition states using DFT, the preferred pathway can be identified. nih.govrsc.org The energy difference (ΔΔG‡) between the two transition states can be used to predict the enantiomeric ratio (er) of the products via the Eyring equation.

Analysis of the transition state geometries reveals the specific non-covalent interactions (e.g., steric hindrance, hydrogen bonds, or CH-π interactions) responsible for destabilizing one transition state relative to the other. This insight explains why the catalyst is selective and can guide the rational design of more effective ligands.

Table 3: Illustrative Energy Profile for a Hypothetical Asymmetric Reaction Catalyzed by a Complex of this compound.
SpeciesRelative Free Energy (kcal/mol)Description
Reactants + Catalyst0.0Reference energy level.
Transition State to (R)-product (TS-R)+15.2Diastereomeric transition state leading to the R enantiomer.
Transition State to (S)-product (TS-S)+17.0Diastereomeric transition state leading to the S enantiomer.
Energy Difference (ΔΔG‡ = GTS-S - GTS-R)+1.8Determines the enantioselectivity; favors the R product.
Predicted Enantiomeric Ratio (R:S) at 298 K96:4Calculated from the energy difference.

Development of Computational Models and Descriptors

Beyond studying single reactions, computational methods are used to develop broader models that can predict the properties or activities of a range of molecules. Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between a molecule's structural features (descriptors) and a specific property, such as biological activity or catalytic performance. wikipedia.org

For chiral molecules, standard 2D topological descriptors are often insufficient because they cannot distinguish between enantiomers. nih.gov Therefore, the development of specialized 3D and chirality-aware descriptors is essential. nih.govacs.orgbenthamscience.com For this compound, relevant descriptors would include electronic properties (e.g., atomic charges from DFT), steric parameters (e.g., molecular volume), and specific chirality indices that numerically encode its three-dimensional arrangement. researchgate.netchemrxiv.orgnih.gov

Once a set of descriptors is calculated for a series of related chiral diamines, statistical methods can be used to build a QSAR model that links these descriptors to their observed performance in a specific reaction. manchester.ac.uk Such a model could then be used to predict the effectiveness of new, untested diamine ligands, accelerating the discovery of optimal catalysts for asymmetric synthesis.

Non-Covalent Interactions and Conformational Analysis

Due to the absence of specific theoretical and computational studies on this compound in the available literature, this section will draw upon established principles and findings from studies on structurally similar vicinal diamines, such as 1,2-ethanediamine, to infer the likely non-covalent interactions and conformational landscape of the target molecule.

Computational studies on analogous 1,2-diamines have shown that gauche conformers are often stabilized by the formation of an intramolecular hydrogen bond between the amino groups. This interaction involves a hydrogen atom from one amino group and the lone pair of electrons on the nitrogen atom of the other amino group. This type of interaction is a significant factor in determining the most stable conformations of the molecule.

The presence of the ethyl group at the chiral center introduces steric hindrance that further influences the conformational equilibrium. The interplay between the stabilizing effect of the intramolecular hydrogen bond and the destabilizing steric interactions from the ethyl and amino groups dictates the population of different conformers.

Key Expected Non-Covalent Interactions:

Intramolecular N-H···N Hydrogen Bonding: This is anticipated to be the most significant non-covalent interaction stabilizing certain conformations.

Gauche Interactions: The spatial relationship between the substituents on the C1-C2 bond will lead to gauche interactions, which can be either stabilizing or destabilizing depending on the specific conformer.

The following interactive data table summarizes the anticipated key intramolecular interactions in the most stable gauche conformation of this compound, based on typical values observed in similar vicinal diamines.

Interaction TypeDonor-AcceptorEstimated Distance (Å)Estimated Energy (kcal/mol)
Hydrogen BondN1-H···N22.2 - 2.51.5 - 3.0
Steric InteractionEthyl group vs. Amino group--

Note: The data in this table is hypothetical and extrapolated from studies on analogous molecules. Specific experimental or high-level computational data for this compound is not currently available.

Conformational Analysis:

A detailed conformational analysis of this compound would involve mapping the potential energy surface by systematically rotating the key dihedral angles. It is expected that several local minima corresponding to different stable conformers would be identified. The relative energies of these conformers would determine their populations at a given temperature.

The three staggered conformations around the C1-C2 bond are of particular interest: two gauche conformations and one anti conformation. The gauche conformers are candidates for stabilization via intramolecular hydrogen bonding. The anti conformer, while potentially having lower steric strain, would lack this stabilizing interaction.

The following interactive data table presents a hypothetical relative energy ranking of the plausible conformers of this compound.

ConformerDihedral Angle (N-C1-C2-N)Intramolecular H-BondKey Steric InteractionsPredicted Relative Energy (kcal/mol)
Gauche 1~60°YesEthyl vs. NH2 (gauche)0.0 (most stable)
Gauche 2~-60°YesEthyl vs. NH2 (gauche)0.2 - 0.5
Anti180°NoEthyl vs. H (anti)0.8 - 1.5

Note: The data in this table is hypothetical and serves as a qualitative prediction based on the principles of conformational analysis applied to similar chiral diamines. The exact energy differences would require specific computational studies.

Advanced Derivatization and Functionalization Strategies of R Butane 1,2 Diamine

Synthesis of Substituted (R)-Butane-1,2-diamine Derivatives

The amino groups of this compound are readily functionalized through various reactions, leading to a diverse array of substituted derivatives. Common strategies include N-alkylation, N-acylation, and the formation of Schiff bases.

N-Alkylation and N-Acylation: Direct alkylation of the amino groups can be achieved using alkyl halides. However, controlling the degree of substitution to obtain mono- or di-substituted products can be challenging. A more controlled approach often involves reductive amination, where the diamine is reacted with an aldehyde or ketone in the presence of a reducing agent. Acylation with acyl chlorides or anhydrides provides the corresponding amides. These reactions are fundamental in tuning the steric and electronic properties of the resulting ligands for applications in catalysis.

Schiff Base Formation: The condensation of this compound with aldehydes or ketones is a straightforward method to produce chiral Schiff base ligands. shahucollegelatur.org.inresearchgate.net These imine-containing compounds are particularly important in coordination chemistry, where they can form stable complexes with various transition metals. nih.govimpactfactor.org The stereochemistry of the diamine backbone plays a crucial role in inducing chirality in the resulting metal complexes, which can then be used as catalysts in asymmetric reactions. shahucollegelatur.org.inresearchgate.net

Below is a table summarizing representative examples of substituted this compound derivatives.

Derivative TypeReagentsResulting Functional GroupReference
N,N'-DialkylAlkyl halide, BaseSecondary or Tertiary AmineN/A
N,N'-DiacylAcyl chloride, BaseAmideN/A
N,N'-Bis(sulfonamide)Sulfonyl chloride, BaseSulfonamideN/A
Schiff BaseAldehyde or KetoneImine shahucollegelatur.org.inresearchgate.net

Preparation of Chiral Auxiliaries Based on this compound

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a synthetic sequence to control the stereochemical outcome of subsequent reactions. wikipedia.org Due to its inherent chirality, this compound and its derivatives are excellent candidates for the development of chiral auxiliaries. nih.govsfu.ca

These auxiliaries are typically attached to a prochiral substrate, and the steric and electronic properties of the diamine derivative guide the approach of reagents, leading to a diastereoselective transformation. After the desired stereochemistry is established, the auxiliary can be cleaved and ideally recovered for reuse.

While specific examples detailing the use of this compound as a chiral auxiliary are not extensively documented in readily available literature, the principles are well-established with analogous chiral diamines. For instance, chiral diamines are used to create chiral environments in reactions such as alkylations, aldol (B89426) reactions, and Diels-Alder reactions. wikipedia.orgnih.gov The effectiveness of the auxiliary is highly dependent on the nature of the substituents on the nitrogen atoms, which can be tailored to suit the specific reaction.

Integration into Complex Chiral Scaffolds

The bifunctional nature of this compound makes it an ideal component for the construction of larger, more complex chiral structures such as macrocycles and polymers.

Macrocycles: Chiral macrocycles are of significant interest in host-guest chemistry and catalysis. nih.govnih.govresearchgate.net The inclusion of this compound into a macrocyclic framework imparts chirality and conformational rigidity. The synthesis of such macrocycles often involves the reaction of the diamine with a di-electrophilic linker, such as a dihalide or a dicarboxylic acid derivative, under high-dilution conditions to favor intramolecular cyclization. royalsocietypublishing.org Metal-templated synthesis is another powerful strategy to direct the formation of specific macrocyclic structures. rsc.org

Polymers: Chiral polymers can be prepared by incorporating this compound as a monomer in a polymerization reaction. For example, it can be reacted with diacyl chlorides to form chiral polyamides. These chiral polymers can have applications in chiral chromatography, as chiral catalysts, or as materials with unique chiroptical properties.

Development of Novel Chiral Reagents and Sensors

The unique stereochemical properties of this compound derivatives are harnessed in the development of specialized chiral reagents and sensors for enantioselective recognition. nih.gov

Chiral Reagents: Derivatives of this compound can be used to prepare chiral reagents for asymmetric transformations. For example, chiral ligands derived from this diamine can be complexed with metals to create catalysts for asymmetric hydrogenation, oxidation, or carbon-carbon bond-forming reactions. The predictable stereochemical environment provided by the ligand is key to achieving high enantioselectivity in these processes. yale.edu

Chiral Sensors: Chiral sensors are molecules designed to interact differently with the two enantiomers of a chiral analyte, resulting in a measurable signal change. nih.gov Derivatives of this compound, particularly those incorporating fluorophores or chromophores, can act as effective chiral sensors. nih.gov The enantioselective recognition is typically achieved through the formation of diastereomeric complexes with the analyte, which can be detected by techniques such as fluorescence spectroscopy or circular dichroism. The binding affinity and the magnitude of the signal response can be fine-tuned by modifying the substituents on the diamine.

The table below provides an overview of the applications of functionalized this compound.

ApplicationDerivative TypePrinciple of OperationReference
Asymmetric CatalysisChiral Ligands (e.g., Schiff bases)Formation of chiral metal complexes that catalyze enantioselective reactions. nih.gov
Chiral RecognitionFluorescent MacrocyclesEnantioselective binding of chiral guests leading to changes in fluorescence. nih.gov
Supramolecular GelsUrea derivativesSelf-assembly through hydrogen bonding to form chiral fibrous networks. mdpi.com

Q & A

Q. What are the established synthetic routes for (R)-Butane-1,2-diamine, and how can its enantiomeric purity be verified?

this compound is typically synthesized via asymmetric catalysis or resolution of racemic mixtures. A common method involves using chiral auxiliaries or enzymes to achieve enantioselectivity. To verify enantiomeric purity, researchers employ chiral HPLC with a suitable stationary phase (e.g., cellulose-based columns) or nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents (e.g., Eu(hfc)₃). Mass spectrometry (MS) coupled with ion mobility can also distinguish enantiomers based on drift time differences .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Key techniques include:

  • NMR : ¹H and ¹³C NMR to confirm molecular structure and hydrogen bonding patterns.
  • FT-IR : Identification of N-H stretching (3200–3400 cm⁻¹) and bending vibrations.
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation and isotopic pattern analysis.
  • Polarimetry : Measurement of optical rotation to confirm chirality. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can assess thermal stability .

Q. What are the key thermodynamic properties of this compound relevant to experimental design?

Critical properties include:

  • Boiling Point : ~138°C at 760 mmHg (dependent on stereochemistry).
  • Density : ~0.861 g/cm³.
  • Solubility : Miscible in polar solvents (water, ethanol) due to amine functionality.
  • Melting Point : Data gaps exist; differential scanning calorimetry (DSC) is recommended for determination. These parameters inform solvent selection, reaction temperatures, and storage conditions .

Q. How should this compound be safely handled in laboratory settings?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent oxidation.
  • Spill Management : Neutralize with dilute acetic acid and absorb with inert material. Safety protocols must align with GHS guidelines for amines, including toxicity (LD₅₀) and flammability data .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its coordination chemistry and catalytic activity?

The (R)-configuration enables selective binding to metal centers (e.g., Ru, Pd) in asymmetric catalysis. For example, in transfer hydrogenation, the diamine acts as a chiral ligand, inducing enantioselectivity via non-covalent interactions (e.g., hydrogen bonding with substrates). X-ray crystallography of metal complexes and kinetic studies (e.g., Eyring plots) are used to correlate stereochemistry with catalytic efficiency .

Q. What methodologies resolve contradictions in reported reaction yields involving this compound?

Discrepancies often arise from:

  • Purity Variations : Validate starting material purity via HPLC or titrimetry.
  • Reaction Conditions : Reproduce experiments under controlled humidity/O₂ levels (e.g., glovebox setups).
  • Catalyst Deactivation : Use XPS or TEM to check for metal leaching in heterogeneous systems. Statistical tools (e.g., ANOVA) and sensitivity analysis can identify critical variables .

Q. How can isotopic labeling (e.g., deuterated analogs) elucidate reaction mechanisms involving this compound?

Synthesize deuterated derivatives (e.g., N-D₂-(R)-butane-1,2-diamine) to track proton transfer steps in catalytic cycles. Kinetic isotope effects (KIE) measured via GC-MS or NMR reveal rate-determining steps. For example, a large KIE (>2) indicates H-transfer is mechanistically significant .

Q. What strategies optimize this compound’s performance in heterogeneous catalysis?

  • Support Functionalization : Immobilize the diamine on mesoporous silica or MOFs to enhance recyclability.
  • Metal Synergy : Combine with bimetallic catalysts (e.g., Cu-Ni) for tandem reactions.
  • Operando Spectroscopy : Use IR or Raman to monitor active sites during catalysis. DOE (Design of Experiments) methodologies help balance variables like temperature and catalyst loading .

Q. How do solvent effects and counterion choice impact the stability of this compound complexes?

Polar aprotic solvents (e.g., DMF) stabilize charged intermediates in coordination complexes. Counterions (e.g., Cl⁻ vs. BF₄⁻) influence solubility and ligand dissociation rates. Conductivity measurements and cyclic voltammetry assess ionic interactions, while DFT calculations model solvation effects .

Q. What advanced techniques quantify trace impurities or degradation products in this compound samples?

  • LC-MS/MS : Detect sub-ppm levels of oxidative byproducts (e.g., imines).
  • Headspace GC-MS : Identify volatile degradation compounds.
  • EPR Spectroscopy : Monitor radical formation under oxidative stress.
    Method validation should follow ICH guidelines for precision, accuracy, and LOQ .

Data Presentation & Reproducibility

  • Tables : Include purity assays (e.g., HPLC area%), thermodynamic data, and kinetic parameters.
  • Figures : Use Arrhenius plots, crystal structures, and catalytic cycle diagrams.
  • Citations : Follow ACS or RSC styles, prioritizing primary literature and authoritative databases (e.g., NIST, PubChem) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.